8-Bromoquinoxaline-6-carboxylic acid is a chemical compound belonging to the quinoxaline family, characterized by the presence of a bromine atom at the 8-position and a carboxylic acid group at the 6-position of the quinoxaline ring. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.
8-Bromoquinoxaline-6-carboxylic acid can be synthesized from various precursors, primarily through bromination and subsequent functionalization of quinoxaline derivatives. It is classified as an aromatic heterocyclic compound, which is notable for its diverse biological activities and utility in organic synthesis.
The synthesis of 8-Bromoquinoxaline-6-carboxylic acid typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Typical conditions include refluxing the reaction mixture, monitoring via thin-layer chromatography or nuclear magnetic resonance spectroscopy, and purifying the product through extraction and chromatography techniques.
The molecular structure of 8-Bromoquinoxaline-6-carboxylic acid can be represented as follows:
The structure features a fused bicyclic system with a carboxylic acid group (-COOH) at the 6-position and a bromine atom at the 8-position of the quinoxaline ring.
Key structural data includes:
8-Bromoquinoxaline-6-carboxylic acid is reactive and can participate in various chemical reactions:
Reagents for these reactions typically include sodium borohydride for reductions and sodium hydroxide for nucleophilic substitutions. Reaction conditions may vary based on desired products.
The mechanisms underlying the biological activity of 8-Bromoquinoxaline-6-carboxylic acid are largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of both bromine and carboxylic acid groups enhances its reactivity and potential for forming complexes with metal ions, which is significant in medicinal chemistry .
Research indicates that derivatives of quinoxalines exhibit activities such as antimicrobial, anticancer, and antiviral effects, making them valuable in drug development .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.
8-Bromoquinoxaline-6-carboxylic acid has several applications across different fields:
Introduction to the Compound8-Bromoquinoxaline-6-carboxylic acid (CAS 1378260-89-9) is a brominated heteroaromatic carboxylic acid with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol. This solid compound exhibits a purity of ≥95% and is typically stored sealed at room temperature [1] [2] [7]. Its SMILES notation (OC(=O)C1=CC(Br)=C2N=CC=NC2=C1) and InChIKey (YTGWEQGMSZLMDS-UHFFFAOYSA-N) confirm the bromine substituent at the 8-position and carboxylic acid at the 6-position of the quinoxaline core [2] [7]. As a bifunctional molecule bearing both halogen and carboxylic acid groups, it serves as a versatile building block in pharmaceutical and materials chemistry, enabling diverse derivatization pathways.
Regioselective bromination of quinoxaline derivatives presents significant challenges due to the electronic similarities across ring positions. For 6-carboxyquinoxaline substrates, the electron-withdrawing carboxylic acid group deactivates the ring toward electrophilic aromatic substitution (EAS), necessitating carefully optimized bromination protocols. The C8 position emerges as the predominant site for electrophilic bromination due to a combination of electronic deactivation by the carboxylic acid group at C6 and inherent heterocyclic reactivity patterns. This regiochemical outcome aligns with theoretical calculations indicating a slightly higher electron density at C8 compared to other positions ortho to nitrogen atoms [4].
Direct bromination of quinoxaline-6-carboxylic acid typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or acetic acid under controlled temperature conditions (60-80°C). Lewis acid catalysts, though commonly used in arene bromination, are generally avoided due to potential decarboxylation side reactions. Careful stoichiometric control (1.0-1.2 equivalents brominating agent) is critical to minimize dibromination byproducts. Post-bromination, the crude 8-bromoquinoxaline-6-carboxylic acid can be purified via acid-base extraction or recrystallization, yielding the target compound in moderate to good yields (typically 50-75%) [4] [7].
Table 1: Bromination Strategies for Quinoxaline-6-carboxylic Acid Derivatives
Brominating Agent | Solvent | Temperature | Key Advantages | Limitations/Challenges |
---|---|---|---|---|
Br₂ | Acetic Acid | 60-70°C | Low cost, high reactivity | Corrosive, potential over-bromination |
N-Bromosuccinimide (NBS) | DMF | 70-80°C | Easier handling, better stoichiometric control | Slower reaction kinetics |
Br₂/Pyrrolidone Hydrobromide | DCM | 25-40°C | Mild conditions, reduced decarboxylation | Requires specialized reagent |
The bromine atom at C8 of 8-bromoquinoxaline-6-carboxylic acid is highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl boronic acids or esters. This transformation leverages the compound's bifunctionality, allowing diversification while preserving the carboxylic acid for further derivatization. The electron-deficient nature of the quinoxaline ring facilitates oxidative addition of palladium(0) into the C-Br bond, a critical step in the catalytic cycle.
Modern catalytic systems for coupling heteroaryl bromides like 8-bromoquinoxaline-6-carboxylic acid emphasize efficiency and sustainability. Palladium catalysts ligated with bulky electron-rich phosphines, such as (2-mesitylindenyl)dicyclohexylphosphine, demonstrate exceptional activity even at ultra-low loadings (≤ 0.1 mol% Pd) [3]. These systems operate effectively in aqueous environments (e.g., water/ethanol mixtures) with potassium phosphate (K₃PO₄) as base, enabling turnover numbers (TON) exceeding 10,000. The aqueous compatibility is particularly advantageous given the inherent solubility challenges of quinoxaline carboxylic acids. Heterogeneous catalytic systems, including polymer-immobilized Pd nanoparticles or Pd complexes on magnetic supports, facilitate catalyst recovery and reuse, minimizing residual metal contamination—a critical consideration for pharmaceutical applications where strict limits on palladium residues exist [3] .
Table 2: Catalytic Systems for Suzuki-Miyaura Coupling of 8-Bromoquinoxaline-6-carboxylic Acid
Catalyst System | Base/Solvent | Temperature | Key Features | Applications/Scope |
---|---|---|---|---|
Pd(OAc)₂ / (2-Mesitylindenyl)DCyP | K₃PO₄·3H₂O / H₂O | 80-100°C | Ultra-low loading (0.01-0.1 mol% Pd), high TON | Broad scope: Aryl, heteroaryl boronic acids |
Pd/C / TBAB | K₂CO₃ / H₂O-EtOH | 70-90°C | Heterogeneous, recyclable (4-5 cycles), low Pd leaching | Compatible with acid-sensitive boronic acids |
Pd NPs@Polymer | Cs₂CO₃ / Toluene-H₂O | 90-110°C | Excellent stability, magnetic separation | Sterically demanding boronic esters |
Achieving regiocontrol beyond the inherently reactive C2 and C8 positions in quinoxalines like 8-bromoquinoxaline-6-carboxylic acid requires sophisticated strategies. The carboxylic acid at C6 offers a potential handle for introducing directing groups (DGs) or transient mediators to override inherent electronic biases.
C-H functionalization at the C5 position can be achieved using bidentate directing groups (e.g., picolinamide, 8-aminoquinoline) installed via amide coupling with the C6 carboxylic acid. These DGs coordinate Pd(II), Ru(II), or Rh(III) catalysts, enabling selective activation of the adjacent C5-H bond for arylation, alkylation, or acetoxylation [4]. For example, converting the carboxylic acid to an 8-aminoquinoline amide directs palladium-catalyzed arylation specifically at C5. Subsequent hydrolysis regenerates the carboxylic acid, yielding 5-aryl-8-bromoquinoxaline-6-carboxylic acids.
Steric effects strongly influence reactivity at C3. The position adjacent to nitrogen is typically favored for electrophilic substitution, but the bulky bromine at C8 combined with appropriate metal catalysts can shift selectivity to C3. Iridium catalysts with N-heterocyclic carbene (NHC) ligands under mild conditions enable selective borylation at C3. Subsequent Suzuki coupling provides access to 3,8-disubstituted derivatives inaccessible via direct coupling routes. Electrophilic substitutions at C7 are particularly challenging due to steric hindrance from C8-Br and require specialized approaches like directed ortho-metalation (DoM) using strong lithium amide bases [4].
Microwave irradiation significantly accelerates synthetic steps involving 8-bromoquinoxaline-6-carboxylic acid, particularly condensation reactions forming amides or esters and Suzuki-Miyaura couplings. The dielectric heating mechanism of microwaves enables rapid and uniform energy transfer, reducing reaction times from hours to minutes while often improving yields and purity.
For esterification or amidation of the C6 carboxylic acid, microwave protocols typically employ coupling agents like HATU, HBTU, or T3P in polar aprotic solvents (DMF, NMP). Reactions reach completion in 5-15 minutes at 80-120°C, compared to several hours under conventional heating. This rapid heating minimizes potential decomposition pathways sensitive to prolonged heating, such as decarboxylation or debromination [5]. Suzuki-Miyaura couplings benefit dramatically from microwave acceleration. Reactions employing Pd(OAc)₂/XPhos catalyst systems in aqueous dioxane or toluene/water mixtures reach completion within 5-10 minutes at 100-150°C, achieving yields comparable or superior to those obtained after 12-24 hours of conventional heating. Precise temperature control via microwave reactors prevents decomposition of thermally sensitive boronic acids or coupling products. The sealed vessel environment also prevents solvent evaporation, allowing smaller reaction volumes and higher concentrations beneficial for poorly soluble quinoxaline derivatives [3] [5].
Solid-phase synthesis (SPS) provides a powerful platform for generating libraries of structural analogues based on 8-bromoquinoxaline-6-carboxylic acid, leveraging its carboxylic acid group for attachment to resin supports. The primary strategies involve anchoring via the carboxylic acid or utilizing the C8-bromine for on-resin Suzuki coupling.
Carboxylic Acid Anchoring: The carboxylic acid is esterified to hydroxymethyl resins (e.g., Wang resin) via Mitsunobu reaction or DIC/DMAP coupling, or amidated to Rink amide AM resin. This linkage is stable to diverse reaction conditions but cleavable under acidic (TFA) or photolytic conditions. Subsequent diversification involves Suzuki coupling of the resin-bound 8-bromoquinoxaline scaffold with diverse boronic acids/esters. Alternatively, the anchored scaffold undergoes C-H functionalization (e.g., C5 activation) before cleavage. Final cleavage liberates the modified quinoxaline derivatives.
Halogen Handle Diversification: The C8-bromine serves as the point for on-resin cross-coupling. The carboxylic acid is first protected (e.g., as tert-butyl ester) in solution. The protected compound is then linked to specialty resins like REM resin via nucleophilic substitution. Suzuki coupling on the resin-bound quinoxaline proceeds efficiently. After coupling, the tert-butyl ester is deprotected on-resin (TFA), freeing the C6 carboxylic acid for further derivatization (e.g., amide coupling) before final cleavage. This orthogonal protection/diversification strategy enables highly modular library synthesis.
SPS offers significant advantages for analogue synthesis: excess reagents drive reactions to completion (simply removed by filtration), purification is simplified (intermediates remain resin-bound), and automation is readily implemented using peptide synthesizers adapted for organic synthesis. However, challenges include the need for linker chemistry compatible with diverse reaction conditions and potential limitations in reaction monitoring compared to solution-phase synthesis [6] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9